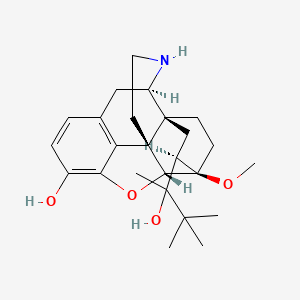
4-(2,3-Dimethylhexan-2-yl)phenol
Übersicht
Beschreibung
“4-(2,3-Dimethylhexan-2-yl)phenol” is a chemical compound with the molecular formula C14H22O . It has a molecular weight of 206.32400 .
Molecular Structure Analysis
The molecular structure of “4-(2,3-Dimethylhexan-2-yl)phenol” consists of a phenol group attached to a 2,3-dimethylhexan-2-yl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Estrogenic Activity : A study by Katase et al. (2008) investigated the estrogenic activities of various isomers of branched para-nonylphenols, including 4-(2,3-Dimethylhexan-2-yl)phenol. They found varying degrees of estrogenic activity among these isomers, which is significant in understanding their impact on endocrine functions.
Biodegradation of Phenolic Mixtures : Research by Tomei and Annesini (2008) focused on the biodegradation of substituted phenols, which could include compounds like 4-(2,3-Dimethylhexan-2-yl)phenol. This is relevant for assessing the environmental impact and the degradation behavior of such compounds in natural settings or wastewater treatment processes.
Synthesis and Chemical Transformations : The work by Xu et al. (2010) demonstrates the synthesis of related phenolic compounds, highlighting the chemical methods and reactions that such phenols can undergo. This is crucial for the development of synthetic pathways and the creation of derivatives with potential applications.
Toxicological Studies : Ludwig and Eyer (1995) conducted a study on the interactions of 4-(Dimethylamino)phenol (a compound structurally similar to 4-(2,3-Dimethylhexan-2-yl)phenol) with glutathione, observing various reactions and formation of glutathione conjugates. This research is significant for understanding the toxicological aspects and biological interactions of such compounds (Ludwig & Eyer, 1995).
Cytotoxic Effects : Kasugai et al. (1991) explored the cytotoxic effects of various phenolic compounds, providing insights into their potential impact on biological systems and their toxicity profile (Kasugai, Hasegawa, & Ogura, 1991).
Estrogenic Activity and Separation Techniques : Research by Makino et al. (2008) delved into the separation, synthesis, and estrogenic activity of 4-nonylphenol isomers, including techniques for separating and analyzing these compounds, which is crucial for studying their individual properties and effects.
Synthesis of Phenol Derivatives : Artunç et al. (2020) synthesized various phenol derivatives starting from a specific compound, illustrating the synthetic versatility of phenolic compounds and their potential use in creating new molecules with various applications.
Eigenschaften
IUPAC Name |
4-(2,3-dimethylhexan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-6-11(2)14(3,4)12-7-9-13(15)10-8-12/h7-11,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMVWHDIOMDTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741777 | |
| Record name | 4-(2,3-Dimethylhexan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylhexan-2-yl)phenol | |
CAS RN |
861011-61-2 | |
| Record name | 4-(2,3-Dimethylhexan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 3-[(2-hydroxyethyl)thio]isobutyrate](/img/structure/B1660884.png)


![2-{[4-(3-{1-[(1,3-Dioxo-2,3-dihydro-1h-isoindol-2-yl)methyl]-4-piperidyl}propyl)piperidino]methyl}isoindoline-1,3-dione](/img/structure/B1660889.png)
![4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1660892.png)